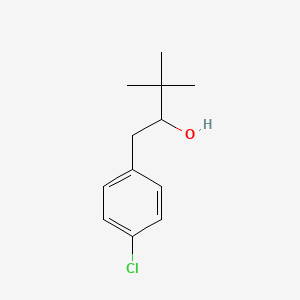
1-(p-Chlorophenyl)-3,3-dimethyl-2-butanol
Cat. No. B8334894
M. Wt: 212.71 g/mol
InChI Key: OCYCXCUKVWDQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04746673
Procedure details


A 10 ml quantity of ether solution of 4.3 g of (0.05 mole) of pivalaldehyde was added dropwise to a solution of p-chlorobenzylmagnesium chloride (0.055 mole) in 100 ml of ether with cooling and stirring. The mixture was thereafter stirred at room temperature for 1 hour and then placed into 5% aqueous solution of hydrochloride acid containing pieces of ice. After separating off the oily layer, the aqueous layer was subjected to extraction with ether. The ethereal extract and the oily layer were combined together, washed with saturated sodium chloride aqueous solution, dried over anhydrous magnesium sulfate and distilled to remove the solvent, affording 10.5 g of the above-identified desired compound in the form of a white solid.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[CH:1](=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[Cl:7][C:8]1[CH:16]=[CH:15][C:11]([CH2:12][Mg]Cl)=[CH:10][CH:9]=1.Cl>CCOCC>[Cl:7][C:8]1[CH:16]=[CH:15][C:11]([CH2:12][CH:1]([OH:6])[C:2]([CH3:5])([CH3:4])[CH3:3])=[CH:10][CH:9]=1
|
Inputs


Step One
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
4.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
0.055 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C[Mg]Cl)C=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was thereafter stirred at room temperature for 1 hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing pieces of ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After separating off the oily layer
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was subjected to extraction with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The ethereal extract
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated sodium chloride aqueous solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)CC(C(C)(C)C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
